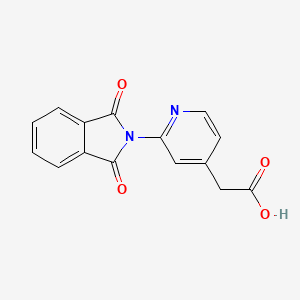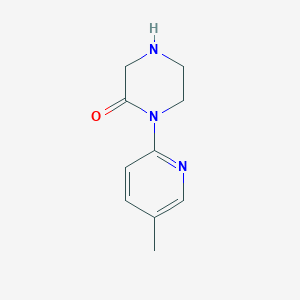
1-(3,4-Dichloro-phenyl)-piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichloro-phenyl)-piperazin-2-one is a chemical compound with the molecular formula C10H12Cl2N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the 3,4-dichlorophenyl group attached to the piperazine ring imparts unique chemical and biological properties to this compound.
Méthodes De Préparation
The synthesis of 1-(3,4-Dichloro-phenyl)-piperazin-2-one typically involves the reaction of 3,4-dichloroaniline with piperazine under specific conditions. One common method includes the use of phosgene to form an isocyanate intermediate, which is then reacted with piperazine to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
1-(3,4-Dichloro-phenyl)-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions include various substituted piperazine derivatives and N-oxides .
Applications De Recherche Scientifique
1-(3,4-Dichloro-phenyl)-piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichloro-phenyl)-piperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to alterations in cellular processes. The compound’s effects are mediated through its binding to target proteins, which can result in the modulation of signal transduction pathways and gene expression .
Comparaison Avec Des Composés Similaires
1-(3,4-Dichloro-phenyl)-piperazin-2-one can be compared with other similar compounds such as:
1-(3,4-Dichlorophenyl)piperazine: This compound shares a similar structure but lacks the carbonyl group, leading to different chemical and biological properties.
3-(3,4-Dichloro-phenyl)-1,1-dimethylurea: Known for its use as a herbicide, this compound has a different functional group arrangement, resulting in distinct applications and mechanisms of action.
The uniqueness of this compound lies in its specific structural features, which confer unique reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H10Cl2N2O |
|---|---|
Poids moléculaire |
245.10 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)piperazin-2-one |
InChI |
InChI=1S/C10H10Cl2N2O/c11-8-2-1-7(5-9(8)12)14-4-3-13-6-10(14)15/h1-2,5,13H,3-4,6H2 |
Clé InChI |
HMRWDZUAAHVAFF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)CN1)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[6-Methoxy-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14850495.png)






![[3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid](/img/structure/B14850541.png)

